molecular formula C12H24N2O6S4 B12791159 N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide CAS No. 5943-39-5

N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide

Cat. No.: B12791159
CAS No.: 5943-39-5
M. Wt: 420.6 g/mol
InChI Key: VSIVURJXPKNPLZ-UHFFFAOYSA-N
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Description

N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide is a complex organic compound with the molecular formula C12H24N2O6S4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Intermediate Sulfonyl Compounds: The initial step involves the reaction of butane-1,4-dithiol with sulfonyl chloride to form 1,4-butanedisulfonyl chloride.

    Thioether Formation: The intermediate is then reacted with 2-(acetylamino)ethylthiol in the presence of a base to form the thioether linkage.

    Final Coupling: The resulting compound is further reacted with acetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl groups can be reduced to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide involves its interaction with various molecular targets. The sulfonyl and thioether groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetamide group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-((4-(Methylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide
  • **N-(2-((4-(Ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide
  • **N-(2-((4-(Propylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide

Uniqueness

N-(2-((4-((2-(Acetylamino)ethylthio)sulfonyl)butyl)sulfonylthio)ethyl)acetamide is unique due to the presence of the acetylamino group, which imparts additional reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5943-39-5

Molecular Formula

C12H24N2O6S4

Molecular Weight

420.6 g/mol

IUPAC Name

N-[2-[4-(2-acetamidoethylsulfanylsulfonyl)butylsulfonylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C12H24N2O6S4/c1-11(15)13-5-7-21-23(17,18)9-3-4-10-24(19,20)22-8-6-14-12(2)16/h3-10H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

VSIVURJXPKNPLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSS(=O)(=O)CCCCS(=O)(=O)SCCNC(=O)C

Origin of Product

United States

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